Cas no 874819-74-6 (Toceranib phosphate)

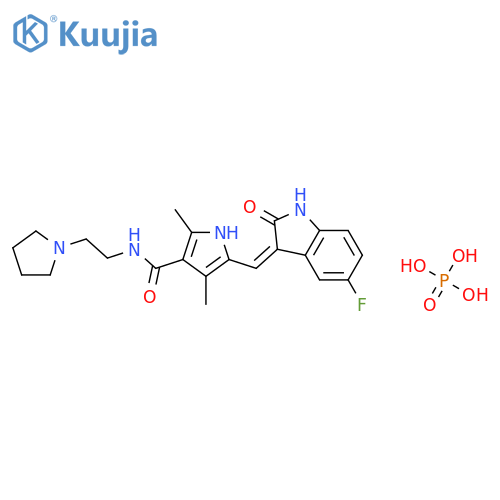

Toceranib phosphate structure

商品名:Toceranib phosphate

Toceranib phosphate 化学的及び物理的性質

名前と識別子

-

- TOCERANIB PHOSPHATE

- 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide,phosphoric acid

- Toceranib (phosphate)

- PHA 291639

- PHA-291639

- SU 11654

- SU-11654

- 5-[(E)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole

- Toceranib phosphate [USAN]

- 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid

- D08544

- AOORBROPMMRREB-HBPAQXCTSA-N

- Palladia

- CHEMBL2103833

- HY-10330A

- AS-57142

- TOCERANIB PHOSPHATE [GREEN BOOK]

- s5272

- Toceranib phosphate (USAN)

- CS-1231

- CCG-269649

- PHA-291639E

- SU11654

- PHA 291639E; 5-?[(Z)?-?(5-?Fluoro-?1,?2-?dihydro-?2-?oxo-?3H-?indol-?3-?ylidene)?methyl]?-?2,?4-?dimethyl-?N-?[2-?(1-?pyrrolidinyl)?ethyl]?-1H-?pyrrole-?3-?carboxamide Phosphate

- TOCERANIB PHOSPHATE [MI]

- Q27253845

- 5-[(Z)-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide phosphate (1:1)

- Toceranib phosphate(SU 11654)?

- 874819-74-6

- MFCD25372034

- 1H-PYRROLE-3-CARBOXAMIDE, 5-((Z)-(5-FLUORO-1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)METHYL)-2,4-DIMETHYL-N-(2-(1-PYRROLIDINYL)ETHYL)-, PHOSPHATE (1:1)

- AKOS027427177

- 5-((Z)-(5-FLUORO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL)-2,4-DIMETHYL-N-(2-(PYRROLIDIN-1-YL)ETHYL)-1H-PYRROLE-3-CARBOXAMIDE PHOSPHATE (1:1)

- (Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-n-(2-(pyrrolidin-1-yl)ethyl)-1h-pyrrole-3-carboxamide phosphate

- 24F9PF7J3R

- UNII-24F9PF7J3R

- BT162330

- PHA291639

- (Z)-5-((5-FLUORO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL)-2,4-DIMETHYL-N-(2-PYRROLIDIN-1-YLETHYL)-1H-PYRROLE-3-CARBOXAMIDE PHOSPHATE

- AKOS037645104

- Toceranib phosphate(SU 11654)

- SU11654 phosphate

- PHA 291639E phosphate

- Toceranib phosphate

-

- MDL: MFCD25372034

- インチ: 1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4)/b17-12+;

- InChIKey: AOORBROPMMRREB-KCUXUEJTSA-N

- ほほえんだ: P(=O)(O[H])(O[H])O[H].FC1C([H])=C([H])C2=C(C=1[H])/C(/C(N2[H])=O)=C(/[H])\C1=C(C([H])([H])[H])C(=C(C([H])([H])[H])N1[H])C(N([H])C([H])([H])C([H])([H])N1C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 494.17304979g/mol

- どういたいしつりょう: 494.17304979g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 8

- 重原子数: 34

- 回転可能化学結合数: 5

- 複雑さ: 713

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 155

Toceranib phosphate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Toceranib phosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10070-25mg |

Toceranib phosphate |

874819-74-6 | 98% | 25mg |

¥846.0 | 2024-07-18 | |

| Ambeed | A612441-50mg |

(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrrole-3-carboxamide phosphate |

874819-74-6 | 98% | 50mg |

$6.0 | 2024-07-16 | |

| Ambeed | A612441-1g |

(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrrole-3-carboxamide phosphate |

874819-74-6 | 98% | 1g |

$168.0 | 2025-02-22 | |

| TRC | T525503-100mg |

Toceranib Phosphate |

874819-74-6 | 100mg |

$ 75.00 | 2023-09-05 | ||

| DC Chemicals | DC8494-1 g |

Toceranib phosphate(SU 11654) |

874819-74-6 | >98% | 1g |

$1500.0 | 2022-02-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59858-100mg |

Toceranib phosphate |

874819-74-6 | 98% | 100mg |

¥0.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59858-200mg |

Toceranib phosphate |

874819-74-6 | 98% | 200mg |

¥0.00 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T873732-5mg |

Toceranib phosphate |

874819-74-6 | 98% | 5mg |

¥369.00 | 2022-01-14 | |

| Ambeed | A612441-5g |

(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrrole-3-carboxamide phosphate |

874819-74-6 | 98% | 5g |

$77.0 | 2024-07-16 | |

| Key Organics Ltd | AS-57142-1MG |

Toceranib Phosphate |

874819-74-6 | >97% | 1mg |

£36.00 | 2025-02-09 |

Toceranib phosphate 関連文献

-

Hany S. Mansour,Hend A. A. Abd El-wahab,Ahmed M. Ali,Tarek Aboul-Fadl RSC Adv. 2021 11 7839

-

Varun,Sonam,Rita Kakkar Med. Chem. Commun. 2019 10 351

874819-74-6 (Toceranib phosphate) 関連製品

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 152840-81-8(Valine-1-13C (9CI))

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

(CAS:874819-74-6)Toceranib phosphate

清らかである:98%+(HPLC)

はかる:10kg

価格 ($):問い合わせ